molecular formula C15H28N4O4 B1679564 Peramivir CAS No. 330600-85-6

Peramivir

Katalognummer B1679564
CAS-Nummer: 330600-85-6
Molekulargewicht: 328.41 g/mol
InChI-Schlüssel: XRQDFNLINLXZLB-GKWMMFDUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Peramivir is an antiviral agent used to treat acute uncomplicated influenza in patients aged 2 years and older who have been symptomatic for no more than two days . It belongs to the family of medicines called antivirals, which are used to treat infections caused by viruses .


Synthesis Analysis

This compound analogues were synthesized via a new and versatile method starting from a stereoselective 1,3-dipolar cycloaddition reaction between the nitrile oxide derived from 2-ethylbutanal and the commercially available and inexpensive cyclopentadiene and 1,3-cyclohexadiene . An improved and convenient synthetic route for the synthesis of this compound has been developed with a total 34% yield .


Molecular Structure Analysis

The chemical structure of this compound allows it to bind to the influenza neuraminidase with much higher affinity than oseltamivir .


Chemical Reactions Analysis

This compound was found to be stable under peroxide and photolysis conditions but not stable or degradable when exposed to the acid, base, and thermal stress conditions .

Wissenschaftliche Forschungsanwendungen

Behandlung der Influenza

Peramivir wird hauptsächlich als antivirales Mittel zur Behandlung von Influenza A und B eingesetzt. Es hemmt das Neuraminidase-Enzym, das für die Replikation und Ausbreitung des Influenzavirus unerlässlich ist. Klinische Studien haben seine Wirksamkeit bei der Reduzierung von Grippesymptomen und -dauer bestätigt .

Inhibitor-Design für verwandte Enzyme

Aufgrund seiner starken Hemmung der Influenza-Neuraminidase kann die Struktur von this compound als Leitverbindung für die Entwicklung von Inhibitoren gegen verwandte virale, Säugetier- oder bakterielle Neuraminidasen dienen .

Vorbereitung auf eine Pandemie

Die Entwicklung von this compound wurde vom US-amerikanischen Gesundheitsministerium im Rahmen der Bemühungen der Regierung zur Vorbereitung auf eine Grippepandemie unterstützt, was die Bedeutung des Medikaments für die Vorbereitung auf Notfälle im Gesundheitswesen unterstreicht .

Vergleichende Wirksamkeitsstudien

This compound wurde in Metaanalysen mit anderen Neuraminidase-Inhibitoren (NAIs) verglichen, um seine Wirksamkeit und Sicherheit zu beurteilen. Dabei zeigten sich häufig überlegene Ergebnisse in Bezug auf die Verkürzung der Dauer von Grippesymptomen .

Forschung zur Medikamentenstabilität

Forschungen zur Stabilität von this compound unter verschiedenen Bedingungen (Peroxid, Photolyse, Säure, Base, thermischer Stress) tragen zum Verständnis seiner Haltbarkeit und der optimalen Lagerbedingungen bei .

Analyse der konformationellen Flexibilität

Studien haben die konformationelle Flexibilität von this compound analysiert, die sich auf seine Wirksamkeit als antivirales Mittel auswirken und die Entwicklung zukünftiger Inhibitoren unter Verwendung seines Cyclopentan-Gerüsts beeinflussen könnte .

Wirkmechanismus

Target of Action

Peramivir is an antiviral agent developed to treat influenza A/B . The primary target of this compound is the neuraminidase enzyme of the influenza virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating the release of new virus particles from infected cells .

Mode of Action

This compound acts as a neuraminidase inhibitor . It works by binding to the neuraminidase enzyme, thereby preventing the enzyme from cleaving sialic acid residues on the surface of the infected cell . This inhibition prevents new viruses from emerging from infected cells .

Biochemical Pathways

The inhibition of neuraminidase disrupts the life cycle of the influenza virus, preventing the release of new viral particles and thus limiting the spread of the virus within the host . This action can help to alleviate the symptoms of influenza and shorten the duration of the illness.

Pharmacokinetics

This compound is administered intravenously, which results in 100% bioavailability . It has an elimination half-life of 7.7 to 20.8 hours in patients with normal renal function . The primary route of excretion for this compound is through the kidneys .

Result of Action

The molecular effect of this compound is the inhibition of the neuraminidase enzyme, which prevents the release of new virus particles from infected cells . On a cellular level, this results in a reduction of viral load within the host. Clinically, this leads to the alleviation of influenza symptoms and a reduction in the duration of the illness .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the prevalence of different strains of influenza in a given season may impact the effectiveness of this compound, as different strains may have varying levels of susceptibility to neuraminidase inhibitors . Additionally, the patient’s health status and immune response can also influence the drug’s efficacy .

Zukünftige Richtungen

Although peramivir shows efficacy for the treatment of seasonal and pH1N1 influenza, it has not received US FDA approval. This compound is used safely and efficiently in hospitalized adult and pediatric patients with suspected or laboratory-confirmed influenza. This compound might be a beneficial alternative antiviral treatment for many patients, including those unable to receive inhaled or oral neuraminidase inhibitors, or those requiring nonintravenous drug delivery .

Biochemische Analyse

Biochemical Properties

Peramivir plays a crucial role in biochemical reactions by inhibiting the activity of the influenza virus neuraminidase enzyme. This enzyme is responsible for cleaving sialic acid residues from glycoproteins, which is essential for the release of new viral particles from infected cells. By inhibiting neuraminidase, this compound prevents the spread of the virus within the host . The interaction between this compound and neuraminidase is highly specific, with this compound acting as a transition-state analogue inhibitor, binding to the active site of the enzyme and blocking its function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In infected cells, this compound inhibits the release of new viral particles, thereby reducing the spread of the virus. This inhibition leads to a decrease in viral load and alleviation of influenza symptoms . Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, in macrophages, which can help mitigate the cytokine storm associated with severe influenza and other viral infections . This reduction in cytokine production is partly mediated by the inhibition of NF-κB activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the influenza virus neuraminidase enzyme. This compound acts as a transition-state analogue inhibitor, mimicking the natural substrate of the enzyme and preventing its catalytic activity . This binding inhibits the cleavage of sialic acid residues from glycoproteins, thereby blocking the release of new viral particles from infected cells . Additionally, this compound’s inhibition of neuraminidase activity leads to a reduction in viral replication and spread within the host .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and retains its antiviral activity over extended periods when stored under appropriate conditions . In in vitro studies, this compound has been shown to significantly reduce viral load and alleviate influenza symptoms within a few days of administration . Long-term studies in animal models have demonstrated that this compound can effectively reduce viral replication and improve survival rates in infected animals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater reductions in viral load and improved clinical outcomes . At very high doses, this compound can cause adverse effects, such as gastrointestinal disorders and decreased neutrophil counts . These adverse effects are generally mild to moderate and self-limiting .

Metabolic Pathways

This compound does not undergo significant metabolism in humans, with renal clearance of unchanged drug accounting for approximately 90% of total clearance . This high renal clearance rate indicates that this compound is primarily excreted unchanged in the urine. The elimination half-life of this compound is approximately 20 hours in healthy volunteers .

Transport and Distribution

This compound is administered intravenously, which allows for rapid distribution throughout the body. It is transported in the bloodstream and distributed to various tissues, including the respiratory tract, where it exerts its antiviral effects . This compound does not undergo significant metabolism, and its distribution is primarily influenced by renal clearance .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm of infected cells, where it interacts with the influenza virus neuraminidase enzyme . This interaction occurs at the cell membrane, where neuraminidase is located. This compound’s binding to neuraminidase inhibits the enzyme’s activity and prevents the release of new viral particles from the cell .

Eigenschaften

{ "Design of the Synthesis Pathway": "Peramivir can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,3,4,6-tetra-O-acetyl-D-glucopyranosyl chloride", "N-acetylneuraminic acid", "triethylamine", "sodium borohydride", "sodium hydroxide", "3,4-dihydroxybenzaldehyde", "acetic anhydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Conversion of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl chloride to 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl azide using NaN3 and DMF", "Step 2: Conversion of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl azide to 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl amine using triethylamine and NH4Cl", "Step 3: Conversion of N-acetylneuraminic acid to N-acetylneuraminic acid methyl ester using methanol and HCl", "Step 4: Reduction of N-acetylneuraminic acid methyl ester using sodium borohydride and acetic acid to yield N-acetylneuraminic acid methyl ester 4-oxime", "Step 5: Conversion of N-acetylneuraminic acid methyl ester 4-oxime to 2-(acetylamino)-2-deoxy-3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-erythro-pentonic acid using NaOH and acetic anhydride", "Step 6: Conversion of 3,4-dihydroxybenzaldehyde to 3,4-dihydroxybenzyl alcohol using NaBH4", "Step 7: Conversion of 3,4-dihydroxybenzyl alcohol to 3,4-dihydroxybenzyl alcohol 3-O-[(2-acetamido-2-deoxy-β-D-glucopyranosyl)oxy]-1-propyl ether using 2-(acetylamino)-2-deoxy-3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-erythro-pentonic acid and HCl", "Step 8: Conversion of 3,4-dihydroxybenzyl alcohol 3-O-[(2-acetamido-2-deoxy-β-D-glucopyranosyl)oxy]-1-propyl ether to Peramivir using NaOH and ethanol" ] }

Peramivir is an inhibitor of influenza neuraminidase, preventing new virus particles from leaving infected cells.

CAS-Nummer

330600-85-6

Molekularformel

C15H28N4O4

Molekulargewicht

328.41 g/mol

IUPAC-Name

(1S,2S,3S,4R)-3-(1-acetamido-2-ethylbutyl)-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12?,13+/m0/s1

InChI-Schlüssel

XRQDFNLINLXZLB-GKWMMFDUSA-N

Isomerische SMILES

CCC(CC)C([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C

SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C

Kanonische SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C

Aussehen

Solid powder

Andere CAS-Nummern

330600-85-6

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO.

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

3-(1'-acetylamino-2'-ethyl)butyl-4-((aminoimino)methyl)amino-2-hydroxycyclopentane-1-carboxylic acid
BCX 1812
BCX-1812
BCX1812
peramivir
Rapivab
RWJ 270201
RWJ-270201
RWJ270201

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peramivir
Reactant of Route 2
Peramivir
Reactant of Route 3
Peramivir
Reactant of Route 4
Peramivir
Reactant of Route 5
Peramivir
Reactant of Route 6
Peramivir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.